(2,3-Bis(trifluoromethylthio)phenyl)hydrazine
Description
(2,3-Bis(trifluoromethylthio)phenyl)hydrazine is a fluorinated aromatic hydrazine derivative characterized by two trifluoromethylthio (-SCF₃) groups at the 2- and 3-positions of the phenyl ring. The -SCF₃ group is a strong electron-withdrawing substituent, conferring unique electronic and steric properties to the compound.
This article focuses on comparing its structural, physicochemical, and reactivity profiles with similar phenylhydrazine derivatives. Key analogs include compounds with variations in substituent positions, electron-withdrawing groups, and salt forms.
Properties
Molecular Formula |
C8H6F6N2S2 |
|---|---|
Molecular Weight |
308.3 g/mol |
IUPAC Name |
[2,3-bis(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C8H6F6N2S2/c9-7(10,11)17-5-3-1-2-4(16-15)6(5)18-8(12,13)14/h1-3,16H,15H2 |
InChI Key |
ZMWWBACSUWVSFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)SC(F)(F)F)SC(F)(F)F)NN |
Origin of Product |
United States |
Preparation Methods
The synthesis of (2,3-Bis(trifluoromethylthio)phenyl)hydrazine typically involves the reaction of 2,3-dichlorophenylhydrazine with trifluoromethanesulfenyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Chemical Reactions Analysis
(2,3-Bis(trifluoromethylthio)phenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the trifluoromethylthio groups are replaced by other nucleophiles such as halides or alkoxides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper salts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(2,3-Bis(trifluoromethylthio)phenyl)hydrazine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (2,3-Bis(trifluoromethylthio)phenyl)hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of various biochemical pathways. The compound’s trifluoromethylthio groups play a crucial role in enhancing its binding affinity and specificity towards these targets. The exact molecular pathways involved depend on the specific application and target of interest .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Variations
The table below highlights critical structural differences among selected analogs:
Key Observations :
- The 2,3-bis(trifluoromethylthio) substitution introduces significant steric hindrance compared to mono-substituted analogs like (3-(trifluoromethyl)phenyl)hydrazine .
- Dihydrochloride salts (e.g., [3,5-Bis(trifluoromethyl)phenyl]hydrazine dihydrochloride) exhibit higher solubility in polar solvents than neutral hydrazines .
Physicochemical Properties
Solubility and Stability:
- Electron-withdrawing groups: The -SCF₃ groups in the target compound reduce electron density on the phenyl ring, enhancing stability toward oxidation but decreasing solubility in non-polar solvents .
- Salt forms : Hydrochloride salts (e.g., (3-(trifluoromethyl)phenyl)hydrazine hydrochloride) improve aqueous solubility, making them preferable for biological applications .
Thermal Stability:
Reactivity in Key Reactions
Hydrazone Formation:
- The target compound reacts with aldehydes/ketones to form hydrazones, a step critical in synthesizing thiazolidinones or pyridazines. The electron-withdrawing -SCF₃ groups slow nucleophilic attack compared to analogs with -OCH₃ or -NH₂ substituents .
- Example: Hydrazones derived from 1-(2-Ethoxy-3-(trifluoromethylthio)phenyl)hydrazine require prolonged reflux in ethanol (2–4 hours) compared to less substituted analogs (1–2 hours) .
Cyclization Reactions:
- Bis(trifluoromethylthio) groups hinder cyclization due to steric effects. For instance, thiophene derivatives form at lower yields (45–60%) compared to analogs with smaller substituents (70–85%) .
- Contrast : [3,5-Bis(trifluoromethyl)phenyl]hydrazine dihydrochloride facilitates cyclization in acidic media, leveraging the planar 3,5-substitution pattern for better ring closure .
Biological Activity
(2,3-Bis(trifluoromethylthio)phenyl)hydrazine is a compound of significant interest due to its unique chemical structure and potential biological activities. The trifluoromethylthio groups impart distinct reactivity and biological properties, making it a candidate for various pharmacological applications. This article examines the biological activity of this compound, focusing on its mechanisms of action, effects on specific biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a hydrazine moiety attached to a phenyl ring that is further substituted with two trifluoromethylthio groups. This structural configuration influences its interaction with biological systems, particularly in enzyme inhibition and antimicrobial activity.
The mechanism of action for this compound involves several pathways:
- Enzyme Inhibition : The compound interacts with key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurotransmitter regulation. Studies have shown that derivatives containing trifluoromethylthio groups can inhibit these enzymes with varying potency, suggesting potential use in treating neurodegenerative diseases .
- Oxidative Stress Modulation : The presence of trifluoromethylthio groups may enhance the compound's ability to modulate oxidative stress pathways, contributing to its cytotoxic effects against certain cancer cell lines .
- Signal Transduction : The compound may influence signal transduction pathways by modulating the activity of protein kinases involved in cellular growth and apoptosis .
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for these compounds ranged from 125 µM to 250 µM against Mycobacterium tuberculosis, demonstrating significant antibacterial activity .
Enzyme Inhibition Studies
The following table summarizes the enzyme inhibition data for selected derivatives of this compound:
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Compound A | AChE | 27.04 |
| Compound B | BuChE | 58.01 |
| Compound C | AChE | 106.75 |
These results highlight the varying degrees of inhibition exhibited by different derivatives, suggesting that modifications to the hydrazine structure can optimize biological activity .
Case Studies
- Neuroprotective Effects : A study demonstrated that a derivative of this compound provided neuroprotective effects in a model of oxidative stress-induced neuronal injury. The compound reduced cell death by inhibiting AChE and modulating apoptotic pathways .
- Anticancer Activity : Another investigation focused on the cytotoxic effects of this compound against various cancer cell lines. Results indicated that certain derivatives exhibited IC50 values as low as 148 µM against NIH/3T3 cells, suggesting potential for development as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
